(+)-Catechin Hydrate

Description

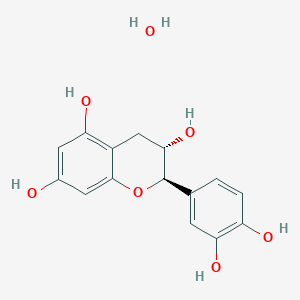

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007988 | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-48-4, 225937-10-0 | |

| Record name | (+)-Catechin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-Catechin Hydrate natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Catechin Hydrate

Introduction

This compound is a flavan-3-ol, a type of polyphenolic secondary metabolite abundant in the plant kingdom.[1] As a prominent member of the flavonoid family, it is recognized for its potent antioxidant properties, which contribute to its various investigated health benefits.[2][3] This has led to significant scientific interest in its therapeutic potential, particularly in the prevention and management of chronic diseases such as cardiovascular disease and cancer.[2][4][5] The name "catechin" is derived from catechu, the boiled extract of Acacia catechu.[1] This guide provides a comprehensive overview of the primary natural sources of this compound and details the technical methodologies for its extraction, isolation, and purification for research, scientific, and drug development applications.

Natural Sources of this compound

(+)-Catechin and its isomers are widely distributed throughout the plant kingdom. The most significant dietary and commercial sources include:

-

Tea (Camellia sinensis): Tea is a primary source of catechins, with unfermented green tea containing substantially higher concentrations than black or oolong teas.[3][5] The fermentation process in black tea production oxidizes catechins into theaflavins and thearubigins.[3] Green tea can contain up to 30% polyphenols by dry weight, a large portion of which are catechins like (+)-catechin, (-)-epicatechin (EC), (-)-epigallocatechin (EGC), and (-)-epigallocatechin gallate (EGCG).[3][6] Underutilized parts of the tea plant, such as coarse leaves, flowers, and fruits, have also been identified as abundant sources of catechins.[7]

-

Cocoa (Theobroma cacao): Cocoa is a rich source of catechins, particularly (+)-catechin and (-)-epicatechin.[1][8] One database indicates that cocoa has the highest catechin content among analyzed foods, with approximately 108 mg per 100 g.[1]

-

Fruits: Various fruits contain significant amounts of catechins. Pome fruits like apples are a major dietary source.[1][6] Berries, including cranberries, strawberries, and blueberries, are also notable for their catechin content.[6][8] Grapes (Vitis vinifera), and consequently red wine, are well-known sources as well.[1][3] Other sources include peaches, prune juice, and açaí oil.[1]

-

Other Sources: Catechins are also found in barley grain, broad bean pods, and as constituents of traditional herbal remedies.[1]

Isolation and Purification Methodologies

The isolation of this compound from natural sources is a multi-step process involving extraction from the plant matrix followed by purification to separate it from other co-extracted compounds like caffeine, other flavonoids, and plant pigments.[4][9]

Extraction Techniques

The initial step involves liberating the catechins from the plant material. The choice of method depends on factors like desired purity, yield, cost, and environmental impact.[2]

-

Solvent Extraction: This is the most common and cost-effective method.[2] Polar solvents are typically used due to the high polarity of catechins.[10]

-

Hot Water Extraction (HWE): Traditional brewing methods use hot water. Heat helps break down plant cell walls, releasing catechins.[2] An optimal condition reported for catechin extraction from green tea is 80°C for 30 minutes.[11]

-

Organic Solvents: Ethanol, methanol, acetone, and ethyl acetate, often in aqueous mixtures, are highly effective.[2][10] For instance, 50% aqueous ethanol has been shown to generate a high yield of total catechins from green tea leaf waste.[10]

-

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, leading to increased extraction yield and reduced processing time.[10][11]

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process. This method can significantly increase the yield of catechins compared to conventional techniques.[12]

-

Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO₂, often with a modifier like methanol, as the solvent.[2][8] SFE offers high selectivity and reduces the use of organic solvents, minimizing environmental impact.[2]

Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Several purification steps are required to isolate this compound.

-

Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For tea extracts, an initial partition with a nonpolar solvent like chloroform can remove caffeine.[9] A subsequent partition with a moderately polar solvent like ethyl acetate is then used to selectively extract the catechins, leaving more polar compounds in the aqueous phase.[9]

-

Solid-Phase Extraction (SPE): In SPE, the crude extract is passed through a column packed with a solid sorbent. Catechins selectively adsorb to the sorbent, while other components are washed away. The purified catechins are then eluted with a suitable solvent.[2][8]

-

Chromatographic Methods: Chromatography is indispensable for achieving high-purity isolation.[2]

-

Column Chromatography: A preparatory technique used for separating components on a larger scale.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful technique for both analytical quantification and preparative purification of catechins due to its high resolution and sensitivity.[8] Reversed-phase columns, particularly C18, are most commonly used.[13][14] The separation is based on the differential partitioning of catechins between the nonpolar stationary phase (C18) and a polar mobile phase.[14]

-

Preparative Chromatography: This method allows for the large-scale purification of catechins with high purity and yield, making it suitable for industrial production.[2]

-

Quantitative Data Summary

The yield of catechins is highly dependent on the source material, extraction method, and specific parameters used. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Extraction Methods for Catechins from Green Tea Waste. [11]

| Extraction Method | Sample:Solvent Ratio (w/v) | Extraction Yield (%) | Total Catechins (mg/L) |

| Hot Water Extraction (HWE) | 1:50 | 25.98 ± 0.75 | 70.36 ± 1.47 |

| Ultrasound-Assisted (UAE) | 1:100 | 29.93 ± 1.21 | 66.83 ± 2.05 |

| Ethanol Extraction (EthE) | 1:50 | 22.59 ± 0.26 | 63.85 ± 1.96 |

Table 2: Catechin Yield from Arbutus unedo L. Fruits using Different Methods. [11]

| Extraction Method | Yield of (+)-Catechin (mg/g dw) | Temperature (°C) | Time (min) | Solvent |

| Microwave Extraction | 1.70 ± 0.3 | 137.1 ± 8.1 | 42.2 ± 4.1 | 12% Ethanol / 88% Water |

| Maceration | 1.38 ± 0.1 | 79.6 ± 5.2 | 93.2 ± 3.7 | 24% Ethanol / 76% Water |

| Ultrasound-Assisted | 0.71 ± 0.1 | 314.9 ± 21.2 | 42.4 ± 3.6 | 40% Ethanol / 60% Water |

Table 3: Common HPLC Conditions for Catechin Separation.

| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection | Reference |

| Zorbax Eclipse XDB-C18 | Water + 0.05% TFA | Acetonitrile + 0.05% TFA | Linear from 12-21% B (0-25 min) | 1.0 | UV at 280 nm | [13] |

| Gemini C18 | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.0 | UV at 280 nm | [10] |

| Not Specified | Water + 0.1% Acetic Acid | Acetonitrile + 0.1% Acetic Acid | Linear from 10-30% B (0-30 min) | Not Specified | Not Specified | [9] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on common practices cited in the literature. Researchers should optimize these protocols for their specific plant material and equipment.

Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning of Catechins from Tea Leaves

Objective: To obtain a catechin-rich fraction from dried tea leaves, with caffeine removed.

Materials:

-

Dried, powdered green tea leaves

-

Distilled water

-

Chloroform

-

Ethyl acetate

-

Rotary evaporator

-

Separatory funnel

-

Centrifuge

Procedure:

-

Hot Water Extraction: Mix the powdered tea leaves with distilled water (e.g., a 1:20 solid-to-liquid ratio). Heat the mixture at 80°C for 30-60 minutes with constant stirring.[9][11]

-

Filtration: Cool the mixture and filter it through cheesecloth or a fine-mesh sieve to remove the solid plant material. Centrifuge the filtrate to remove any fine suspended particles.

-

Caffeine Removal (Decaffeination): Transfer the aqueous extract to a separatory funnel. Add an equal volume of chloroform and shake vigorously for 5 minutes. Allow the layers to separate. The bottom chloroform layer, containing caffeine, is drained and discarded. Repeat this step 2-3 times to ensure complete caffeine removal.[9]

-

Catechin Extraction: To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.[9]

-

Fraction Collection: The top ethyl acetate layer, now enriched with catechins, is collected. Repeat the extraction with fresh ethyl acetate 2-3 times to maximize yield.

-

Solvent Evaporation: Combine all ethyl acetate fractions. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation of the catechins.

-

Drying: The resulting residue is a concentrated, catechin-rich extract. This can be freeze-dried or vacuum-dried to obtain a stable powder for further purification or analysis.[4]

Protocol 2: Analytical HPLC for Quantification of (+)-Catechin

Objective: To separate and quantify (+)-catechin in an extract using reversed-phase HPLC.

Materials & Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]

-

HPLC-grade water, acetonitrile, and an acid modifier (e.g., formic acid or trifluoroacetic acid - TFA)

-

Syringe filters (0.45 µm)

-

(+)-Catechin analytical standard

-

Catechin extract from Protocol 1

Procedure:

-

Mobile Phase Preparation:

-

Standard Preparation: Prepare a stock solution of (+)-catechin standard in a suitable solvent (e.g., 50% methanol). From the stock, create a series of dilutions to generate a calibration curve (e.g., 1 to 500 µg/mL).[12]

-

Sample Preparation: Dissolve a known amount of the dried catechin extract in the mobile phase starting condition or 50% methanol.[12] Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

-

Set the UV detector wavelength to 280 nm, the characteristic absorbance maximum for catechins.[10][13]

-

Inject a fixed volume (e.g., 10-20 µL) of the standards and the sample.[13]

-

Run a gradient elution program. A typical gradient might start at 10-15% B, increase linearly to 25-30% B over 30 minutes, and then include a wash step with a high concentration of B before returning to initial conditions.[9][13]

-

-

Data Analysis: Identify the (+)-catechin peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Quantify the amount of (+)-catechin by using the peak area and the calibration curve generated from the standards.

Workflow Visualizations

The following diagrams illustrate the key processes for isolating this compound.

Caption: General workflow for extraction and isolation of (+)-catechin.

Caption: Experimental workflow for HPLC analysis of (+)-catechin.

References

- 1. Catechin - Wikipedia [en.wikipedia.org]

- 2. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages [mdpi.com]

- 3. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and isolation of catechins from tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Expressions: Phytochemical Gallery - Catechin Hydrate [micro.magnet.fsu.edu]

- 6. The 12 Best Food Sources of Catechins - Lucky Polls [luckypolls.com]

- 7. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages[v1] | Preprints.org [preprints.org]

- 9. Separation of catechin compounds from different teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Optimizing catechin extraction from green tea waste: Comparative analysis of hot water, ultrasound‐assisted, and ethanol methods for enhanced antioxidant recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Edible Green Solvent for Optimized Catechins Extraction from Green Tea Leaves: Anti-Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

(+)-Catechin Hydrate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin is a polyphenolic flavonoid compound, belonging to the flavan-3-ol subclass, and is abundantly found in various natural sources such as tea leaves, cocoa, and fruits.[1][2][3] It is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including roles in mitigating oxidative stress and modulating cellular signaling pathways.[4][5][6] As a subject of extensive research in pharmacology and drug development, a thorough understanding of its physicochemical properties is paramount for formulation, bioavailability studies, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in antioxidant signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These data are essential for predicting its behavior in biological systems and for the development of analytical methods.

Table 1: General Physicochemical Data for this compound

| Property | Value | Source(s) |

| Synonyms | D-(+)-Catechin, Catechuic Acid, Cyanidol | [1] |

| Molecular Formula | C₁₅H₁₄O₆ • xH₂O | [1][7] |

| Molecular Weight | 290.27 g/mol (anhydrous) | [1][2][7] |

| Appearance | Crystalline solid; White to Off-White or yellow powder | [1][2][8] |

| Purity | ≥98% (HPLC) | [1][8] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][8][9] |

| Stability | ≥ 4 years (at -20°C) | [1] |

| pKa (Predicted) | 9.54 ± 0.10 | [2][9] |

| LogP (Predicted) | 0.490 - 0.51 | [9][10] |

Table 2: Melting Point of (+)-Catechin

| Form | Melting Point (°C) | Notes | Source(s) |

| Hydrate | ~200 (decomposes) | The hydrate form often decomposes upon heating. | [2][11] |

| Anhydrous | 175 - 177 | This is a commonly cited range for the anhydrous form. | [8][12] |

| Racemic (dl-Catechin) | 212 - 216 | The racemic mixture has a higher melting point. | [11] |

| General | 214 | Reported value, likely for the anhydrous or racemic form. | [10] |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Ethanol | ~100 mg/mL | Not specified | [1] |

| Ethanol | 50 mg/mL | Not specified | [8] |

| DMSO | ~50 mg/mL | Not specified | [1] |

| Dimethylformamide (DMF) | ~100 mg/mL | Not specified | [1] |

| PBS (pH 7.2) | ~1.6 mg/mL | Not specified | [1] |

| Water | 2.26 g/L | 298.75 K (25.6°C) | [13] |

| Water | 576 g/L | 415.85 K (142.7°C) | [13] |

| Water-Ethanol Mixtures | Solubility increases with temperature and ethanol concentration. | 277.6–331.2 K | [14] |

| Acetonitrile | Slightly soluble | Not specified | [2][9] |

| Methanol | Slightly soluble | Not specified | [2][9] |

| Hot Water | Soluble | Not specified | [11] |

| Cold Water | Slightly soluble | Not specified | [11] |

| Ether | Slightly soluble | Not specified | [11] |

Table 4: Spectroscopic Data for (+)-Catechin

| Technique | Parameter | Value | Solvent | Source(s) |

| UV/Vis Spectroscopy | λmax (Band II) | ~280 nm | Not specified | [1] |

| ¹H NMR | Chemical Shifts (δ, ppm) | 2.50, 2.84, 3.97, 4.56, 5.85, 5.92, 6.71, 6.76, 6.83 | Methanol | [10] |

| ¹³C NMR | Full assignment available | See reference | Acetone-d₆ | [15] |

| Optical Activity | [α]/D | +26±2° | c = 1 in H₂O |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline common experimental protocols relevant to the properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range (0.5-1.0°C).[16] Impurities typically lower and broaden the melting range.[16][17]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.[18][19]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[16][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.[16]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point.[16] Constant stirring of the heating bath is necessary for uniform temperature distribution.[18]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded.[16][20] The melting point is reported as the range T1-T2.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a reliable technique for determining thermodynamic solubility.[21]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.[21]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.

-

Quantification: The concentration of (+)-catechin in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][22] The solubility is then expressed in units such as mg/mL or g/L.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is used to identify flavonoids based on their characteristic absorption spectra, which arise from the conjugated aromatic systems in their structure.[23]

Methodology

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).[23]

-

Spectrum Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-500 nm) using a spectrophotometer, with the pure solvent used as a blank.[24]

-

Analysis: Flavonoids like catechin typically exhibit two main absorption bands. Band I (300-390 nm) is associated with the B-ring (cinnamoyl system), and Band II (240-280 nm) is associated with the A-ring (benzoyl system).[23] For (+)-catechin, the primary absorption maximum (λmax) is observed around 280 nm.[1]

Signaling Pathway Involvement and Visualization

(+)-Catechin and other catechins are known to exert their biological effects, particularly their antioxidant activity, by modulating various cellular signaling pathways.[3][4][25] They can act as direct antioxidants by scavenging reactive oxygen species (ROS) and chelating metal ions, or as indirect antioxidants by influencing gene expression and protein activity.[4]

Antioxidant Signaling Mechanism of Catechins

Catechins can influence key pathways sensitive to oxidative stress, such as the NF-κB and Nrf2 pathways.[25][26]

-

NF-κB Pathway Inhibition: In response to oxidative stress, the transcription factor NF-κB is typically activated, leading to the expression of pro-inflammatory genes. Catechins, notably EGCG, can inhibit the activation of NF-κB, thereby reducing the inflammatory response.[3][25]

-

Nrf2 Pathway Activation: Catechins can induce the activation of the Keap1/Nrf2/ARE signaling pathway. This leads to the transcription of various antioxidant and detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.[4][26]

The following diagram illustrates the dual antioxidant action of catechins.

Caption: Dual antioxidant mechanisms of (+)-Catechin.

Experimental Workflow Visualization

The logical flow of experiments is critical in research and development. The following diagram outlines a typical workflow for the characterization of a flavonoid compound like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. (+/-)-Catechin hydrate | 7295-85-4 [chemicalbook.com]

- 3. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]

- 8. (+)-Catechin = 98 HPLC, powder 225937-10-0 [sigmaaldrich.com]

- 9. m.chemicalbook.com [m.chemicalbook.com]

- 10. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. This compound | 225937-10-0 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. byjus.com [byjus.com]

- 20. pennwest.edu [pennwest.edu]

- 21. researchgate.net [researchgate.net]

- 22. repo.unand.ac.id [repo.unand.ac.id]

- 23. medwinpublishers.com [medwinpublishers.com]

- 24. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

(+)-Catechin Hydrate bioavailability and metabolic pathways

An In-depth Technical Guide on the Bioavailability and Metabolic Pathways of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a prominent flavan-3-ol found in sources like green tea and various fruits, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of this compound's journey through the body, from absorption to excretion, with a focus on quantitative data, experimental methodologies, and the intricate metabolic pathways involved. The bioavailability of catechins is generally low, with a significant portion being metabolized by the gut microbiota.[3][4][5] This microbial transformation plays a crucial role in the formation of various low-molecular-weight metabolites that may contribute to the overall biological activity of (+)-catechin.[3][4][5]

Quantitative Bioavailability Data

The oral bioavailability of (+)-catechin and related catechins has been investigated in both human and animal studies. The data consistently indicate low absorption of the parent compound, with significant inter-individual variability.[5][6] The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Catechins in Humans After Oral Administration

| Catechin | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) | Study Population | Reference |

| EGCG | 1.5 g DGT | 119 | 1.5 - 2.5 | ~5 | Healthy Volunteers | [6] |

| EGC | 1.5 g DGT | 148 | 1.5 - 2.5 | ~3 | Healthy Volunteers | [6] |

| EC | 1.5 g DGT* | 55 | 1.5 - 2.5 | ~3 | Healthy Volunteers | [6] |

| EGCG | 20 mg/kg GT Solids | 77.9 ± 22.2 | 1.3 - 1.6 | 3.4 ± 0.3 | Healthy Volunteers | [6] |

| EGC | 20 mg/kg GT Solids | 223.4 ± 35.2 | 1.3 - 1.6 | 1.7 ± 0.4 | Healthy Volunteers | [6] |

| EC | 20 mg/kg GT Solids** | 124.03 ± 7.86 | 1.3 - 1.6 | 2.0 ± 0.4 | Healthy Volunteers | [6] |

| EGCG | 50 mg GT Extract | 65 | 2 | - | Healthy Volunteers | [7] |

| EC | 50 mg GT Extract | 12 | 2 | - | Healthy Volunteers | [7] |

| EGC | 50 mg GT Extract | - | - | - | Healthy Volunteers | [8] |

| EGCG | 50 mg GT Extract | - | - | - | Healthy Volunteers | [8] |

*DGT: Decaffeinated Green Tea **GT: Green Tea

Table 2: Pharmacokinetic Parameters of Catechins in Rats After Oral Administration

| Catechin | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (F) | Reference |

| EC | 5000 | 15 - 112 | 2 | 0.39 | [9][10] |

| EGCG | 5000 | 15 - 112 | 2 | 0.14 | [9][10] |

| ECG | 5000 | 15 - 112 | 2 | 0.06 | [9][10] |

Metabolic Pathways

The metabolism of (+)-catechin is a complex process involving both host and microbial enzymes. Upon ingestion, a small portion of catechins is absorbed in the small intestine, while the majority transits to the colon to be metabolized by the gut microbiota.[3][4]

Phase I and Phase II Metabolism in the Small Intestine and Liver

The absorbed catechins undergo extensive phase I (oxidation, reduction, hydrolysis) and especially phase II (conjugation) biotransformations in the intestinal cells and hepatocytes.[11] This results in the formation of water-soluble glucuronide, sulfate, and methylated derivatives, which are then released into the systemic circulation.[11]

Microbial Metabolism in the Colon

The unabsorbed catechins in the colon are subjected to degradation by the gut microbiota.[11][12] This process involves enzymatic reactions like glycosylation, dehydroxylation, and demethylation, leading to the formation of smaller phenolic compounds.[11] Key microbial metabolites include phenyl-γ-valerolactones and various phenolic acids.[3][4][5] These metabolites are more readily absorbed and may contribute significantly to the biological effects attributed to catechin consumption.[3][4]

References

- 1. RETRACTED: Quantification and Evaluations of Catechin Hydrate Polymeric Nanoparticles Used in Brain Targeting for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota-mediated metabolism of green tea catechins and the biological consequences: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacokinetics of Green Tea Catechins in Extract and Sustained-Release Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation with ascorbic acid and sucrose modulates catechin bioavailability from green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

(+)-Catechin Hydrate in vitro biological activities

An In-Depth Technical Guide to the In Vitro Biological Activities of (+)-Catechin Hydrate

Introduction

This compound is a prominent member of the flavan-3-ol subclass of flavonoids, naturally occurring polyphenolic compounds abundant in various plant-based foods and beverages, including green tea, red wine, cocoa, and numerous fruits.[1][2] Renowned for its potent antioxidant properties, this compound has garnered significant scientific interest for its diverse pharmacological potential.[1][2][3] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory effects. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Antioxidant Activity

This compound is a powerful free radical scavenger.[1] Its antioxidant capacity is a cornerstone of its biological effects, contributing to the mitigation of oxidative stress, a key factor in numerous pathological conditions.

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound has been quantified using various standard assays. The IC50 value, representing the concentration required to inhibit 50% of the radical activity, is a key metric.

| Assay | IC50 Value (µg/mL) | Reference Compound | Source |

| ABTS Radical Scavenging | 3.12 ± 0.51 | Not Specified | [4][5] |

| DPPH Radical Scavenging | 65.69 ± 0.34% Scavenging* | Not Specified | [6] |

*Note: Data presented as percentage of scavenging activity at a specific concentration, not as an IC50 value.

Experimental Workflow: Radical Scavenging Assays

The following diagram illustrates a generalized workflow for determining antioxidant activity using common in vitro radical scavenging assays like DPPH or ABTS.

Detailed Experimental Protocols

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][7][8] This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

-

Reagent Preparation : Prepare an 80 µg/mL solution of DPPH in methanol.

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to various concentrations.

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

A control well should contain 100 µL of the solvent instead of the sample.

-

A blank well should contain 100% methanol.

-

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 514 nm or 517 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination : Plot the percentage inhibition against the sample concentrations to determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [4][9] This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.

-

Reagent Preparation : Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

-

Sample Preparation : Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure :

-

In a 96-well microplate, mix 100 µL of the diluted ABTS•+ solution with 100 µL of each sample dilution.

-

-

Incubation : Incubate the plate at room temperature for 6 minutes.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination : Follow the same calculation method as for the DPPH assay.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][10][11] Its anticancer mechanisms often involve the induction of programmed cell death (apoptosis) and modulation of key signaling pathways that govern cell survival and proliferation.

Quantitative Data: Cytotoxicity and Apoptosis Induction

| Cell Line | Activity Type | Concentration | Effect | Duration (hours) | Source |

| SiHa (Cervical Cancer) | Cytotoxicity (IC50) | 196.07 µg/mL | 50% inhibition of proliferation | 24 | [10] |

| MCF-7 (Breast Cancer) | Apoptosis Induction | 150 µg/mL | 40.7% apoptotic cells | 24 | [1] |

| MCF-7 (Breast Cancer) | Apoptosis Induction | 300 µg/mL | 41.16% apoptotic cells | 24 | [1] |

| MCF-7 (Breast Cancer) | Apoptosis Induction | 150 µg/mL | 43.73% apoptotic cells | 48 | [1] |

| MCF-7 (Breast Cancer) | Apoptosis Induction | 300 µg/mL | 52.95% apoptotic cells | 48 | [1] |

| U87MG (Glioma) | Cytotoxicity | Dose-dependent | Significant growth inhibition | Not specified | [12] |

Signaling Pathways in Anticancer Activity

a) Caspase-Mediated Apoptosis this compound induces apoptosis in cancer cells, such as MCF-7, by upregulating the expression of key pro-apoptotic genes, including TP53 and caspases.[1][11] This activation of the caspase cascade is a central mechanism for its anticancer effect.

b) Modulation of MAPK Signaling Pathway In breast cancer cells, catechin has been shown to induce G2/M cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] It promotes the phosphorylation of JNK and p38, which in turn inhibits key cell cycle regulators.[13] Conversely, in glioma cells, catechin has been found to block the MAPK/ERK pathway.[12]

Detailed Experimental Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [14] This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cells (e.g., SiHa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay [1][10] The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment : Grow cells on coverslips or in chamber slides and treat with this compound as desired.

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in sodium citrate.

-

Labeling : Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's protocol.

-

Staining : Counterstain cell nuclei with a DNA stain such as DAPI.

-

Visualization : Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label) co-localizing with the blue DAPI-stained nuclei.

-

Quantification : The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Anti-inflammatory Activity

(+)-Catechin exhibits anti-inflammatory properties by inhibiting key pro-inflammatory enzymes and modulating signaling pathways that regulate the inflammatory response.[15]

Qualitative Data: Anti-inflammatory Effects

| Target/Pathway | Observed Effect | Cell Line | Source |

| Cyclooxygenase (COX) | Inhibition | RAW 264.7 | [15] |

| 5-Lipoxygenase (5-LOX) | Inhibition | RAW 264.7 | [15] |

| iNOS (inducible Nitric Oxide Synthase) | Downregulation of expression and activity | RAW 264.7 | [15] |

| NF-κB | Downregulation of expression; Inhibition of nuclear translocation | RAW 264.7 | [15][16] |

| p38 MAPK | Downregulation of expression | RAW 264.7 | [15] |

Signaling Pathways in Anti-inflammatory Activity

a) Inhibition of NF-κB Signaling Pathway The transcription factor NF-κB is a master regulator of inflammation. (+)-Catechin can inhibit its activation in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16] It prevents the phosphorylation of IKK, the degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit.[16]

References

- 1. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RETRACTED: Quantification and Evaluations of Catechin Hydrate Polymeric Nanoparticles Used in Brain Targeting for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effects of catechin flavonoid in human glioma cells are mediated via autophagy induction, cell cycle arrest, inhibition of cell migration and invasion and targeting MAPK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

Methodological & Application

Application Note: HPLC Analysis of (+)-Catechin Hydrate

An exhaustive High-Performance Liquid Chromatography (HPLC) protocol for the analysis of (+)-Catechin Hydrate is detailed below, designed for researchers, scientists, and professionals in the field of drug development. This document provides a comprehensive guide to the methodology, including instrumentation, reagent preparation, and data analysis, and summarizes key quantitative data in a clear tabular format.

This application note outlines a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol is optimized for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Principle:

The method utilizes a C18 stationary phase to separate this compound from other components in a sample mixture. A mobile phase consisting of an aqueous solution with an organic modifier and an acid is used to elute the analyte. Detection is typically achieved using a UV-Vis detector at a wavelength where catechin exhibits strong absorbance, commonly around 280 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the HPLC analysis of this compound.

1. Instrumentation and Materials:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column is recommended. A common specification is a 250 mm x 4.6 mm column with a 5 µm particle size.[2]

-

Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.

-

Reagents and Solvents:

-

Labware: Volumetric flasks, pipettes, autosampler vials with septa, syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

A common mobile phase composition is a mixture of water, an organic solvent (methanol or acetonitrile), and an acid. For instance, a mobile phase can be prepared with methanol, water, and acetic acid in a volume ratio of 15:84:1.[2] Alternatively, a gradient elution with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in methanol as mobile phase B can be employed.[3] The mobile phase should be degassed before use to prevent bubble formation in the system.

3. Preparation of Standard Solutions:

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a methanol:water mixture, in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.

4. Sample Preparation:

-

The sample preparation will vary depending on the matrix. For solid samples, an extraction step may be necessary. A common extraction solvent is 70% (v/v) methanol.[4]

-

After extraction, the sample should be centrifuged and the supernatant collected.

-

Filter the final sample extract through a 0.45 µm syringe filter into an autosampler vial before injection to remove any particulate matter that could damage the HPLC column.[4]

5. Chromatographic Conditions:

The following table summarizes typical chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm[2] |

| Mobile Phase | Isocratic: Methanol:Water:Acetic Acid (15:84:1, v/v/v)[2] or Gradient elution may also be used.[5] |

| Flow Rate | 0.9 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Detection Wavelength | 278 nm or 280 nm[1][2] |

| Injection Volume | 10 µL[2] |

6. Data Analysis:

-

Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.998 is generally considered acceptable.[2]

-

Quantification: Inject the prepared sample solution and determine the peak area of (+)-Catechin. Use the calibration curve equation to calculate the concentration of (+)-Catechin in the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be expected from this HPLC method.

| Parameter | Typical Value |

| Linearity Range | 3.24 - 6.43 µg[2] |

| Correlation Coefficient (R²) | > 0.998[2] |

| Limit of Detection (LOD) | Varies, can be as low as 0.20 µg/mL[1] |

| Limit of Quantification (LOQ) | Varies, can be as low as 0.59 µg/mL[1] |

| Recovery | Typically in the range of 95-105%[2] |

| Precision (RSD%) | < 2% |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: DPPH Assay for Antioxidant Capacity of (+)-Catechin Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[1] When reduced by an antioxidant, the deep violet color of the DPPH radical solution turns to a pale yellow, non-radical form, DPPH-H.[2] This change in color is measured by a decrease in absorbance at a wavelength of approximately 517 nm.[1] The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the radical scavenging potential of the antioxidant compound.[3] (+)-Catechin Hydrate, a well-known flavonoid found in tea, fruits, and vegetables, possesses significant antioxidant properties due to its molecular structure, which allows it to act as a potent free radical scavenger.[3][4] This application note provides a detailed protocol for quantifying the antioxidant activity of this compound using the DPPH assay.

Reaction Mechanism

The primary mechanism involves the transfer of a hydrogen atom from the hydroxyl groups of the this compound molecule to the DPPH radical. This neutralizes the radical and results in the formation of the stable, yellow-colored diphenylpicrylhydrazine.

References

Application Note: Determination of the Radical Scavenging Activity of (+)-Catechin Hydrate Using the ABTS Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Catechin hydrate is a natural polyphenolic compound belonging to the flavan-3-ol subgroup of flavonoids, commonly found in tea leaves, cocoa, and various fruits.[1] It is known for its potent antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1][2] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of compounds and extracts.[3][4] The assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[5][6] The addition of an antioxidant reduces the ABTS•+ to its colorless neutral form, and the resulting decolorization is proportional to the antioxidant's concentration and activity.[7][8] This application note provides a detailed protocol for measuring the radical scavenging activity of this compound using the ABTS assay.

Principle of the ABTS Assay

The ABTS assay is primarily based on a single electron transfer (SET) mechanism, although hydrogen atom transfer (HAT) can also be involved.[3] The method involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[4][5]

Reaction: ABTS + K₂S₂O₈ → ABTS•+ (Blue-Green Color)

When an antioxidant like this compound is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance at 734 nm.[6][7]

Reaction: ABTS•+ + (+)-Catechin → ABTS (Colorless) + (+)-Catechin•

The extent of decolorization, measured spectrophotometrically, is indicative of the radical scavenging activity.[8]

Experimental Workflow

Caption: Flowchart of the major steps in the ABTS radical scavenging assay.

Detailed Experimental Protocol

This protocol is adapted from established methodologies.[4][9][10][11]

3.1. Materials and Reagents

-

This compound (CAS: 225937-10-0)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol (analytical grade)

-

Deionized water

-

96-well microplate

-

Microplate reader or spectrophotometer

3.2. Preparation of Solutions

-

7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS in deionized water to make a 7 mM solution.

-

2.45 mM Potassium Persulfate Stock Solution: Dissolve the appropriate amount of potassium persulfate in deionized water to make a 2.45 mM solution.

-

ABTS•+ Radical Cation Working Solution:

-

Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in equal volumes (1:1 ratio).[10][11]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4][5]

-

Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][10][11] This is the working solution. A fresh working solution should be prepared for each assay.[10]

-

-

This compound Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to different concentrations (e.g., 1 to 10 µg/mL) to determine the IC₅₀ value.

3.3. Assay Procedure

-

Pipette 100 µL of the ABTS•+ working solution into the wells of a 96-well microplate.

-

Add 100 µL of the various concentrations of this compound sample solutions to the wells.[12]

-

For the control (blank), add 100 µL of methanol instead of the catechin sample to the ABTS•+ working solution.[12]

-

Mix gently and incubate the plate at room temperature in the dark for 6-7 minutes.[10][11][12]

-

After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[4][10]

3.4. Calculation of Radical Scavenging Activity The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:[10]

Radical Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the sample).

-

A_sample is the absorbance of the ABTS•+ solution with the this compound sample.

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.

Radical Scavenging Mechanism

Caption: Mechanism of ABTS•+ radical neutralization by this compound.

Data Presentation

The radical scavenging activity of this compound is often expressed as the IC₅₀ value. For comparison, the activities of other common antioxidants are presented below.

| Compound | ABTS IC₅₀ Value (µg/mL) | Reference |

| This compound | 3.12 ± 0.51 | [12][13] |

| Gallic Acid Hydrate | 1.03 ± 0.25 | [12][13] |

| Caffeic Acid | 1.59 ± 0.06 | [12][13] |

| Quercetin | 1.89 ± 0.33 | [12][13] |

| Ascorbic Acid (Vitamin C) | 0.85 (Standard) | [7] |

Note: Values for different compounds are from the same study for better comparison, except for Ascorbic Acid which is cited as a common standard.

Conclusion

The ABTS assay is a reliable, sensitive, and rapid method for evaluating the in vitro antioxidant activity of substances like this compound.[12][14] The protocol described provides a robust framework for researchers to quantify and compare the radical scavenging potential of catechins and other phenolic compounds. The data confirms that this compound is an effective free radical scavenger, although other phenolic compounds like gallic acid and quercetin may exhibit stronger activity in this specific assay.[12][13] This application note serves as a practical guide for professionals in research and drug development engaged in the analysis of antioxidant compounds.

References

- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]

- 2. Catechin - Wikipedia [en.wikipedia.org]

- 3. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABTS - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FRAP Assay for Ferric Reducing Power of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin, a prominent flavonoid found in various natural sources such as tea, cocoa, and fruits, is renowned for its potent antioxidant properties. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized spectrophotometric method to assess the antioxidant capacity of substances. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex exhibits a characteristic blue color, the intensity of which is proportional to the antioxidant power of the sample.[1][2][3] These application notes provide a detailed protocol for determining the ferric reducing power of (+)-Catechin Hydrate using the FRAP assay, present relevant quantitative data, and illustrate the underlying chemical principles and experimental workflow.

Principle of the FRAP Assay

The FRAP assay is predicated on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant in an acidic medium (pH 3.6).[1][4] The antioxidant donates an electron to the Fe³⁺ complex, thereby reducing it to the Fe²⁺ form. The intensity of the blue color, measured by absorbance at 593 nm, is directly proportional to the total reducing capacity of the antioxidant. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or as a FRAP value).[1][4]

Quantitative Data: Ferric Reducing Power of this compound

The ferric reducing power of this compound has been quantified in various studies. The following table summarizes representative data, providing a comparative overview of its antioxidant capacity as determined by the FRAP assay.

| Sample | FRAP Value | Reference |

| This compound | 0.542 ± 0.003 mM FeSO₄/100 µg Dry Weight | [5] |

| Full-fat cheese with 125 ppm (+)-catechin (Day 90) | ~1.5 mmol FeSO₄ equivalent/kg of fresh weight | [6] |

| Full-fat cheese with 250 ppm (+)-catechin (Day 90) | ~2.0 mmol FeSO₄ equivalent/kg of fresh weight | [6] |

| Full-fat cheese with 500 ppm (+)-catechin (Day 90) | ~2.5 mmol FeSO₄ equivalent/kg of fresh weight | [6] |

Experimental Protocols

This section provides a detailed methodology for conducting the FRAP assay to determine the ferric reducing power of this compound.

Materials and Reagents

-

This compound (analytical standard)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

2,4,6-Tripyridyl-s-triazine (TPTZ)

-

Hydrochloric acid (HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Acetic acid

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve

-

Distilled or deionized water

-

Methanol or other suitable solvent for this compound

-

Spectrophotometer capable of reading absorbance at 593 nm

-

96-well microplates or cuvettes

-

Pipettes and other standard laboratory equipment

Preparation of Solutions

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the pH to 3.6 with HCl. Make up the final volume to 1 L with distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[7] Warm the FRAP reagent to 37°C before use.

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another appropriate solvent. From this stock, prepare a series of dilutions to be tested.

-

Ferrous Sulfate Standard Solutions: Prepare a stock solution of FeSO₄·7H₂O (e.g., 1 mM) in distilled water. From this stock, prepare a series of standard solutions (e.g., 100, 200, 400, 600, 800, 1000 µM) for generating a standard curve.

Assay Procedure

-

Standard Curve Preparation:

-

Add 20 µL of each ferrous sulfate standard solution to separate wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Mix and incubate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

Plot the absorbance against the concentration of FeSO₄ to generate a standard curve.

-

-

Sample Analysis:

-

Add 20 µL of the this compound sample dilutions to separate wells of the 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Mix and incubate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Blank Preparation:

-

Prepare a blank by mixing 20 µL of the solvent used for the sample with 180 µL of the FRAP reagent.

-

Measure the absorbance of the blank at 593 nm and subtract this value from the standard and sample readings.

-

Data Analysis

-

Calculate the net absorbance for each standard and sample by subtracting the blank absorbance.

-

Using the standard curve, determine the concentration of Fe²⁺ equivalents for each this compound sample.

-

The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or milligram of the sample.

Visualizations

FRAP Assay Experimental Workflow

References

- 1. ultimatetreat.com.au [ultimatetreat.com.au]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zen-bio.com [zen-bio.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

Application Notes and Protocols: (+)-Catechin Hydrate in Cancer Cell Line Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin Hydrate, a prominent member of the flavonoid family found abundantly in green tea, fruits, and cocoa, has garnered significant attention in oncological research. Accumulating evidence suggests its potential as an anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. These application notes provide a comprehensive overview of the effects of this compound on various cancer cell lines, detail the underlying molecular mechanisms, and offer standardized protocols for in vitro evaluation.

Data Presentation: Anti-proliferative Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) | Citation |

| Cervical Cancer | SiHa | 196.07 | 24 | [1] |

| Breast Cancer | MCF-7 | 127.62 | 24 | [2] |

| Lung Cancer (Non-Small Cell) | H1299 | 97.14 | 24 | [3] |

| Lung Cancer (Adenocarcinoma) | A549 | ~306 (52 µM) | Not Specified | [4] |

| Prostate Cancer | DU-145 | 214.6 (extract) | 48 | [5] |

| Prostate Cancer | PC-3 | 15.4 (extract) | Not Specified | [5] |

Note: Some studies utilize catechin extracts or nanoemulsions, which may influence the effective concentration.

Induction of Apoptosis in MCF-7 Breast Cancer Cells

This compound has been demonstrated to induce apoptosis in a dose- and time-dependent manner in MCF-7 human breast cancer cells.

| Concentration (µg/mL) | 24 hours | 48 hours |

| 150 | 40.7% | 43.73% |

| 300 | 41.16% | 52.95% |

At 72 hours of exposure, nearly 100% of the MCF-7 cells lost their integrity at both concentrations, indicating significant pro-apoptotic activity[2].

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the catechin).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with this compound as desired.

-

Harvest the cells and wash them with PBS.

-

Fix the cells with fixation solution for 30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 5-10 minutes on ice.

-

Wash the cells with PBS.

-

Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal.

Caption: Workflow for the TUNEL apoptosis assay.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing the protein expression levels involved in signaling pathways affected by this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the expression of the target proteins to a loading control like β-actin.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

p53/Caspase-Mediated Apoptotic Pathway

In breast cancer cells (MCF-7), this compound has been shown to upregulate the expression of the tumor suppressor protein p53. This, in turn, activates the caspase cascade, including initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), leading to programmed cell death[2].

Caption: this compound induces apoptosis via the p53/caspase pathway.

PI3K/Akt and MAPK/ERK Signaling Pathways

(+)-Catechin has been found to inhibit the PI3K/Akt and MAPK/ERK signaling pathways in various cancer cells. These pathways are crucial for promoting cell survival and proliferation. By inhibiting the phosphorylation of key proteins like Akt and ERK, (+)-Catechin can suppress these pro-survival signals and contribute to its anti-cancer effects. Specifically, in gastric cancer cells, catechin inhibits the PI3K/Akt pathway, leading to reduced proliferation and migration, and increased apoptosis[6]. In breast cancer cells, catechin has been shown to induce G2/M cell cycle arrest through the modulation of MAPK signaling, specifically by increasing the phosphorylation of JNK/SAPK and p38.

Caption: this compound inhibits pro-survival signaling pathways.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanisms of action involve the modulation of critical signaling pathways, including the p53/caspase, PI3K/Akt, and MAPK/ERK pathways. The provided protocols offer a standardized framework for researchers to investigate the efficacy and molecular mechanisms of this compound in their specific cancer models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in combination with existing cancer therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. A Chitosan-PLGA based catechin hydrate nanoparticles used in targeting of lungs and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Neuroprotective Effects of (+)-Catechin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate, a prominent flavonoid found in various plants, including tea leaves and cocoa beans, has garnered significant attention for its potential neuroprotective properties.[1][2] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in various models of neurodegenerative diseases and neuronal injury.[3][4] The neuroprotective effects of this compound are attributed to its potent antioxidant, anti-inflammatory, and modulatory activities on key cellular signaling pathways.[5] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for in vitro and in vivo studies to evaluate its neuroprotective potential.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted and involve the modulation of several key signaling pathways and cellular processes:

-

Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[2] It can also chelate metal ions involved in ROS generation.

-

Anti-inflammatory Effects: this compound can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4]

-

Modulation of Signaling Pathways: It influences critical signaling cascades that govern cell survival and death. This includes the activation of pro-survival pathways like PI3K/Akt and the inhibition of stress-activated pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[6]

Data Presentation

In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |

| IMR-32 Human Neuroblastoma | Doxorubicin (1 µg/ml) | 0-100 µg/ml | Cell Viability (MTT Assay) | IC50 = 37.61 µg/ml | [1] |

| IMR-32 Human Neuroblastoma | Doxorubicin (2 µg/ml) | 0-100 µg/ml | Cell Viability (MTT Assay) | IC50 = 42.87 µg/ml | [1] |

| IMR-32 Human Neuroblastoma | Doxorubicin | Pre-treatment | Neurite Outgrowth | Increased neurite length | [1] |